molecular formula C6H2BrClF3N B1529920 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine CAS No. 1211582-91-0

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1529920
CAS No.: 1211582-91-0
M. Wt: 260.44 g/mol
InChI Key: WILQWGAMYJUHPE-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the reaction of 3-chloro-4-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of these products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 3-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds that require precise structural features for their desired activity.

Biological Activity

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its chemical reactivity and solubility, making it a valuable building block in the synthesis of bioactive molecules.

  • Molecular Formula : C6H2BrClF3N
  • Structural Features : The compound contains bromine and chlorine atoms along with a trifluoromethyl group, contributing to its unique electronic properties.

The biological activity of this compound primarily involves its interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression. The trifluoromethyl group enhances the compound's ability to modulate enzyme activities, which can lead to altered gene expression patterns, impacting processes such as differentiation and apoptosis.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Histone Deacetylase Inhibition : It serves as a precursor in the synthesis of histone deacetylase inhibitors, which are potential therapeutic agents for diseases like Huntington's disease and various cancers.
  • Anticancer Properties : The compound has shown promise in drug discovery for anticancer applications, demonstrating activity against several cancer cell lines .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound and its derivatives:

  • Antitumor Activity :
    • A study reported that derivatives of trifluoromethylpyridine exhibited cytotoxic activity against multiple human tumor cell lines, including cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The most active derivatives showed IC50 values significantly lower than standard treatments .
  • Enzyme Inhibition :
    • This compound has been linked to inhibition of various enzymes crucial for cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). These interactions can disrupt cancer cell proliferation and survival pathways .

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics of structurally similar compounds to highlight their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-chloro-3-(trifluoromethyl)pyridineSimilar halogen substitutionsAnticancer activity
2-Chloro-4-(trifluoromethyl)pyridineTrifluoromethyl group presentVarying biological activity
3-Chloro-5-(trifluoromethyl)pyridineContains trifluoromethyl groupPotential use in synthetic pathways

Pharmacokinetics

The pharmacokinetic profile of this compound suggests challenges due to its water insolubility, which may affect its bioavailability in therapeutic applications. However, modifications to improve solubility could enhance its efficacy as a drug candidate .

Properties

IUPAC Name

2-bromo-3-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILQWGAMYJUHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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